双核苷酸 2

描述

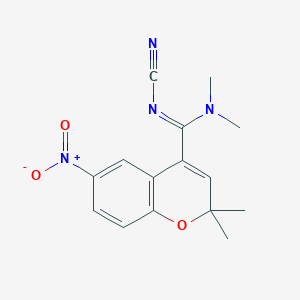

双核苷2 是一种化学化合物,以其作为细胞分裂抑制剂的作用而闻名。它是一种果蝇 Aurora B 激酶的亚型特异性抑制剂,是细胞分裂的关键调节因子。 该化合物的经验式为 C13H11N5ClF,分子量为 291.71 g/mol .

科学研究应用

双核苷2 在科学研究中具有广泛的应用:

化学: 用作研究细胞分裂抑制和 Aurora B 激酶在细胞分裂中的作用的工具。

生物学: 用于涉及果蝇的研究,以了解细胞分裂机制。

医学: 由于其抑制细胞分裂的能力,正在研究其在癌症治疗中的潜力。

作用机制

双核苷2 通过特异性抑制果蝇 Aurora B 激酶的活性来发挥作用。这种激酶是染色体乘客复合体的关键组成部分,它调节有丝分裂和胞质分裂的各个阶段。 通过抑制 Aurora B 激酶,双核苷2 会破坏微管中区的形成以及胞质分裂的完成,从而导致细胞分裂缺陷 .

类似化合物:

Aurora 激酶抑制剂: 像 VX-680 和 ZM447439 这样的化合物也抑制 Aurora 激酶,但可能缺乏双核苷2 的亚型特异性。

胞质分裂抑制剂: 其他抑制剂,如肌动蛋白抑制剂和细胞松弛素 D,靶向胞质分裂的不同方面

独特性: 双核苷2 由于其对果蝇 Aurora B 激酶的高亚型特异性而独一无二,使其成为研究胞质分裂而不会影响其他激酶的宝贵工具。 这种特异性允许对 Aurora B 激酶在细胞分裂中的作用进行更精确的研究 .

生化分析

Biochemical Properties

Binucleine 2 plays a crucial role in biochemical reactions by specifically inhibiting the Aurora B kinase. This kinase is essential for the phosphorylation of Histone H3 on Serine 10 during mitosis. Binucleine 2 inhibits this phosphorylation in Drosophila Kc167 cells at a concentration of 20 µM . It does not function as a general kinase inhibitor and does not inhibit Cdk-dependent entry into mitosis . The specificity of Binucleine 2 for Drosophila Aurora B kinase is noteworthy, as it shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM .

Cellular Effects

Binucleine 2 has significant effects on various types of cells and cellular processes. In Drosophila cells, it inhibits cytokinesis by preventing the phosphorylation of Histone H3, which is crucial for chromosome condensation and segregation during mitosis . This inhibition leads to the formation of binucleated cells, hence the name Binucleine 2. The compound does not exhibit similar effects in mammalian cells, indicating its specificity for Drosophila Aurora B kinase .

Molecular Mechanism

The molecular mechanism of Binucleine 2 involves its binding to the ATP-binding site of Aurora B kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets such as Histone H3, which is essential for mitotic progression . Binucleine 2 does not act as a general kinase inhibitor, which underscores its specificity for the Aurora B kinase pathway in Drosophila .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Binucleine 2 have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Upon reconstitution, stock solutions of Binucleine 2 are stable for up to three months at -20°C . Long-term exposure to Binucleine 2 in Drosophila cells results in sustained inhibition of cytokinesis, leading to the accumulation of binucleated cells .

Dosage Effects in Animal Models

The effects of Binucleine 2 vary with different dosages in animal models. In Drosophila, a concentration of 20 µM is sufficient to inhibit Aurora B kinase activity and prevent cytokinesis . Higher concentrations may lead to increased toxicity and adverse effects, although specific threshold effects and toxic doses have not been extensively studied .

Metabolic Pathways

Binucleine 2 is involved in the metabolic pathways associated with the Aurora B kinase pathway. It interacts with enzymes and cofactors that are part of this pathway, leading to the inhibition of kinase activity and subsequent effects on cell division . The compound does not appear to affect other metabolic pathways significantly, highlighting its specificity .

Transport and Distribution

Within cells, Binucleine 2 is transported and distributed to target the Aurora B kinase. It is cell-permeable, allowing it to enter cells and reach its target kinase . The compound’s distribution within tissues and its interaction with transporters or binding proteins have not been extensively studied .

Subcellular Localization

Binucleine 2 is localized within the cytoplasm of cells, where it interacts with the Aurora B kinase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

准备方法

合成路线和反应条件: 双核苷2 的合成涉及 3-氯-4-氟苯胺与氰基乙酸乙酯反应,形成中间体,然后环化生成吡唑环。 最后一步是与 N,N-二甲基甲酰胺二甲基缩醛反应,得到双核苷2 .

工业生产方法: 虽然具体的工业生产方法没有被广泛记录,但合成通常遵循实验室制备路线,并针对放大进行优化。 这包括通过控制反应条件和纯化过程来确保高纯度和高产率 .

反应类型:

氧化: 双核苷2 可以发生氧化反应,虽然具体的条件和产物没有被广泛记录。

还原: 该化合物可以在特定条件下被还原,可能会改变其官能团。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。

还原: 可以使用还原剂,如氢化铝锂或硼氢化钠。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,氧化可能会生成羟基化衍生物,而还原可能会生成胺衍生物 .

相似化合物的比较

Aurora Kinase Inhibitors: Compounds like VX-680 and ZM447439 also inhibit Aurora kinases but may lack the isoform specificity of Binucleine 2.

Cytokinesis Inhibitors: Other inhibitors such as blebbistatin and cytochalasin D target different aspects of cytokinesis

Uniqueness: Binucleine 2 is unique due to its high isoform specificity for Drosophila Aurora B kinase, making it a valuable tool for studying cytokinesis without affecting other kinases. This specificity allows for more precise investigations into the role of Aurora B kinase in cell division .

属性

IUPAC Name |

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYLHJHZOUDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Binucleine 2 a valuable tool for studying Aurora B kinase?

A: Binucleine 2 is a highly isoform-specific inhibitor of Drosophila Aurora B kinase. [] This high specificity makes it a powerful tool for dissecting the roles of Aurora B kinase in complex cellular processes like cytokinesis, as it minimizes off-target effects that could confound experimental results.

Q2: What key finding about cytokinesis was made possible by using Binucleine 2?

A: By utilizing Binucleine 2, researchers demonstrated that Aurora B kinase activity is not required during the ingression phase of the contractile ring in cytokinesis. [] This finding challenged previous assumptions and shed light on the precise timing and role of Aurora B kinase in this critical cell division stage.

Q3: How does Protein Phosphatase 2A (PP2A) interact with Aurora B kinase in Drosophila oocytes, and how was Binucleine 2 used to study this interaction?

A: Research shows that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B kinase activity in Drosophila oocytes to ensure proper meiotic spindle function, kinetochore attachments, and sister chromatid cohesion. [, ] Binucleine 2, an inhibitor of Aurora B activity, was used in these studies to demonstrate that continuous Aurora B activity is required to maintain the oocyte spindle during meiosis I. [] These findings highlight the dynamic interplay between kinase and phosphatase activities in regulating meiotic processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-[3-[bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamoyloxy]propyl]-4,13,14,23-tetraethyl-3,8,19,24-tetramethyl-25,26,27,28,29-pentazahexacyclo[20.2.1.12,5.17,10.112,15.117,20]nonacosa-1(25),2(29),3,5,7,9,11,13,15,17,19,21,23-tridecaen-9-yl]propyl N,N-bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B1242962.png)

![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B1242966.png)

![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1242967.png)

![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)

![5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid](/img/structure/B1242982.png)